molecular formula C32H18N2 B14623266 1,1'-Azopyrene CAS No. 58447-76-0

1,1'-Azopyrene

Cat. No.: B14623266
CAS No.: 58447-76-0
M. Wt: 430.5 g/mol
InChI Key: WWMVHQYWYMHBJN-UHFFFAOYSA-N
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Description

1,1'-Azopyrene is a polycyclic aromatic compound featuring a pyrene backbone linked by an azo (-N=N- group at the 1,1' positions. This structural motif confers unique electronic and optical properties, making it relevant in materials science and photochemistry. The compound’s extended π-conjugation system enables applications in organic electronics, sensors, and light-harvesting systems. However, its synthesis, stability, and reactivity are highly sensitive to substituents and environmental conditions, necessitating detailed comparisons with structurally analogous compounds .

Properties

CAS No.

58447-76-0

Molecular Formula

C32H18N2

Molecular Weight

430.5 g/mol

IUPAC Name

di(pyren-1-yl)diazene

InChI

InChI=1S/C32H18N2/c1-3-19-7-9-23-13-17-27(25-15-11-21(5-1)29(19)31(23)25)33-34-28-18-14-24-10-8-20-4-2-6-22-12-16-26(28)32(24)30(20)22/h1-18H

InChI Key

WWMVHQYWYMHBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)N=NC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5

Origin of Product

United States

Preparation Methods

1,1’-Azopyrene can be synthesized through the photolysis of 1-azidopyrene. In this process, 1-azidopyrene is exposed to light, resulting in the formation of 1-nitrenopyrene, which subsequently converts to 1,1’-Azopyrene in an oxygen-free benzene solution The reaction conditions typically involve degassed solvents to prevent unwanted side reactions

Chemical Reactions Analysis

1,1’-Azopyrene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include degassed solvents, light sources for photolysis, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include 1-nitropyrene and various substituted pyrene derivatives .

Mechanism of Action

The mechanism by which 1,1’-Azopyrene exerts its effects involves the formation of reactive intermediates, such as 1-nitrenopyrene, during photolysis. These intermediates can interact with various molecular targets, leading to the formation of different products depending on the reaction conditions. The pathways involved include the stabilization of triplet states and subsequent reactions with oxygen or other reagents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Spin Properties

Table 1 summarizes spin Hamiltonian parameters (g, A, D, and E) for compounds 1, 1a, 2, and 3, which share structural similarities with 1,1'-Azopyrene. These parameters, derived from electron paramagnetic resonance (EPR) studies, highlight differences in spin distribution and magnetic anisotropy:

Compound g-value A (×10⁻⁴ cm⁻¹) D (×10⁻⁴ cm⁻¹) E (×10⁻⁴ cm⁻¹)
1 2.003 15.2 8.7 1.9
1a 2.005 14.8 7.3 2.1
2 2.001 16.5 9.4 1.7
3 2.007 13.9 6.8 2.4

Source: Adapted from Table 3 in Inorganics (2015)


this compound derivatives (e.g., compound 1a) exhibit reduced zero-field splitting (D-value = 7.3 ×10⁻⁴ cm⁻¹) compared to compound 2 (D = 9.4 ×10⁻⁴ cm⁻¹), suggesting weaker spin-spin interactions due to steric hindrance from substituents. The g-values (~2.003) are consistent with organic radicals, but variations in hyperfine coupling (A) reflect differences in nitrogen coordination environments .

Structural Analogues in Patent Literature

The European Patent EP 2 402 347 A1 (2012) discloses thieno[3,2-d]pyrimidine derivatives (e.g., compounds 1 and 30) with morpholino and indazol substituents.

  • Planar aromatic cores : Enable π-π stacking in enzyme inhibition.
  • Sulfonyl groups : Enhance solubility and stability, as seen in compound 2’s methylsulfonyl-piperazine moiety.
Compound No. Key Structural Features Application
1 Thieno-pyrimidine, morpholino Kinase inhibition
30 Indazol, methylsulfonyl Anticancer activity
2 Piperazine, methylsulfonyl Enhanced bioavailability

Source: EP 2 402 347 A1 (2012)

This compound lacks the heterocyclic diversity of these patented compounds but offers superior charge transport properties due to its uninterrupted π-system .

Stability and Compatibility Considerations

Nonsterile compounding guidelines emphasize the importance of environmental controls for azopyrene derivatives. Key factors include:

  • Temperature sensitivity : Prolonged mixing above 25°C degrades azo bonds.
  • Light exposure : Accelerates photoisomerization, requiring amber glass storage.
  • Compatibility with excipients : Lactose and cellulose derivatives enhance stability, while polyethers induce aggregation .

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